molecular formula C18H17NO3 B12531746 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 651359-53-4

2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12531746
CAS No.: 651359-53-4
M. Wt: 295.3 g/mol
InChI Key: KQOWFTFTCFCPTH-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. It may also interact with other cellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651359-53-4

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-[3-(4-methylphenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3

InChI Key

KQOWFTFTCFCPTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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